4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
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Overview
Description
4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of 4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction conditions often include an organic solvent like dimethylformamide (DMF) and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid undergoes several types of chemical reactions:
Substitution Reactions: The Fmoc group can be removed using piperidine in DMF, yielding the free amino acid.
Oxidation and Reduction:
Coupling Reactions: It is commonly used in peptide coupling reactions where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Scientific Research Applications
4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is primarily used in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are crucial in various biological and medical research . Additionally, it is used in the development of pharmaceuticals, agrochemicals, and in the study of protein-protein interactions .
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions . Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids such as Fmoc-glycine, Fmoc-alanine, and Fmoc-lysine . The uniqueness of 4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid lies in its specific structure, which provides distinct reactivity and stability properties . This makes it particularly useful in certain peptide synthesis applications where these properties are advantageous .
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C21H24N2O4/c1-23(2)12-11-19(20(24)25)22-21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,22,26)(H,24,25) |
InChI Key |
MDSKSOAVAVTJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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